molecular formula C11H9NO B14464284 4-(Ethenyloxy)quinoline CAS No. 65750-20-1

4-(Ethenyloxy)quinoline

Cat. No.: B14464284
CAS No.: 65750-20-1
M. Wt: 171.19 g/mol
InChI Key: JUQYRSFLOUURAZ-UHFFFAOYSA-N
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Description

Quinoline, 4-(ethenyloxy)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is characterized by a double-ring structure composed of a benzene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including quinoline, 4-(ethenyloxy)-, can be achieved through various methods. Some common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.

    Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent, such as nitrobenzene or sulfuric acid.

    Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(ethenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Quinoline, 4-(ethenyloxy)- has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.

    Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of quinoline, 4-(ethenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .

Comparison with Similar Compounds

Quinoline, 4-(ethenyloxy)- can be compared with other similar compounds, such as:

    Quinolones: These compounds, including ciprofloxacin and levofloxacin, are well-known antibiotics that target bacterial DNA gyrase and topoisomerase IV.

    Isoquinoline: This isomer of quinoline has a similar structure but differs in the position of the nitrogen atom within the ring system.

    Quinazoline: Another heterocyclic compound with a similar structure, quinazoline is used in the synthesis of various pharmaceuticals.

Properties

CAS No.

65750-20-1

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

4-ethenoxyquinoline

InChI

InChI=1S/C11H9NO/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h2-8H,1H2

InChI Key

JUQYRSFLOUURAZ-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=NC2=CC=CC=C21

Origin of Product

United States

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